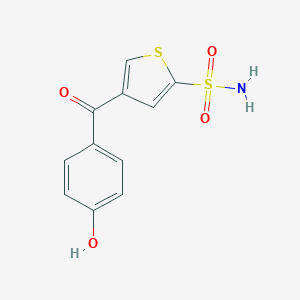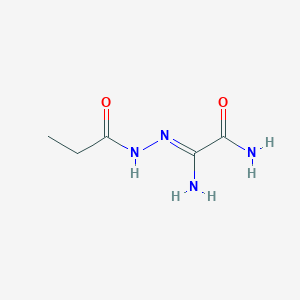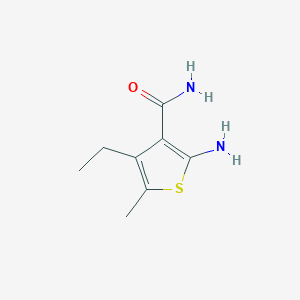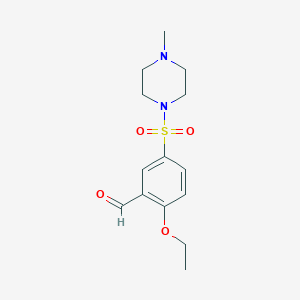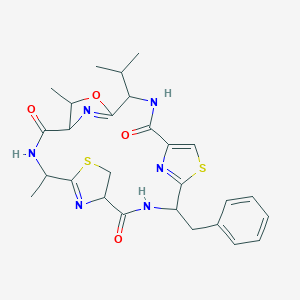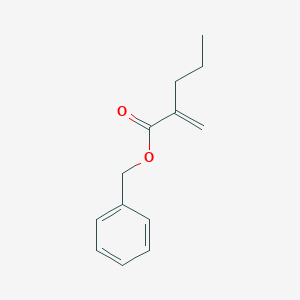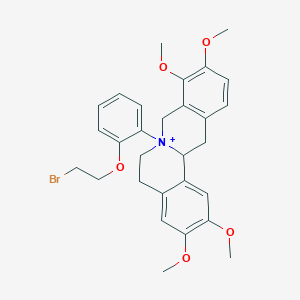
7-(Bromoethoxyphenyl)tetrahydropalmatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Bromoethoxyphenyl)tetrahydropalmatine (BEP) is a synthetic compound that belongs to the class of tetrahydroprotoberberine alkaloids. It has been widely studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 7-(Bromoethoxyphenyl)tetrahydropalmatine is not fully understood, but it is thought to act on various neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. 7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to act as a dopamine receptor antagonist, which may contribute to its analgesic and anti-addictive effects. It has also been shown to modulate the activity of the mu and delta opioid receptors, which may contribute to its analgesic and anti-addictive effects.
Effets Biochimiques Et Physiologiques
7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to have various biochemical and physiological effects in animal models and human clinical trials. It has been shown to reduce pain sensitivity and increase pain threshold in animal models of acute and chronic pain. It has also been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models of opioid addiction. In addition, 7-(Bromoethoxyphenyl)tetrahydropalmatine has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
7-(Bromoethoxyphenyl)tetrahydropalmatine has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized pharmacological properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on 7-(Bromoethoxyphenyl)tetrahydropalmatine, including further studies on its mechanism of action and potential therapeutic applications. One area of research could be the development of novel 7-(Bromoethoxyphenyl)tetrahydropalmatine derivatives with improved pharmacological properties and reduced toxicity. Another area of research could be the investigation of 7-(Bromoethoxyphenyl)tetrahydropalmatine as a potential treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Overall, 7-(Bromoethoxyphenyl)tetrahydropalmatine has shown promising results in preclinical and clinical studies, and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
7-(Bromoethoxyphenyl)tetrahydropalmatine can be synthesized using various methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then brominated and alkylated to form 7-(Bromoethoxyphenyl)tetrahydropalmatine. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a secondary amine to form a β-amino carbonyl intermediate, which is then brominated and reduced to form 7-(Bromoethoxyphenyl)tetrahydropalmatine.
Applications De Recherche Scientifique
7-(Bromoethoxyphenyl)tetrahydropalmatine has been studied for its potential therapeutic applications in various areas, including pain management, addiction treatment, and neurological disorders. It has been shown to have analgesic effects in animal models of acute and chronic pain, as well as in human clinical trials. 7-(Bromoethoxyphenyl)tetrahydropalmatine has also been studied for its potential to treat opioid addiction, as it has been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models. In addition, 7-(Bromoethoxyphenyl)tetrahydropalmatine has been investigated for its potential to treat neurological disorders such as Parkinson's disease, as it has been shown to have neuroprotective effects and improve motor function in animal models.
Propriétés
Numéro CAS |
121447-96-9 |
|---|---|
Nom du produit |
7-(Bromoethoxyphenyl)tetrahydropalmatine |
Formule moléculaire |
C29H33BrNO5+ |
Poids moléculaire |
555.5 g/mol |
Nom IUPAC |
7-[2-(2-bromoethoxy)phenyl]-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |
InChI |
InChI=1S/C29H33BrNO5/c1-32-26-10-9-19-15-24-21-17-28(34-3)27(33-2)16-20(21)11-13-31(24,18-22(19)29(26)35-4)23-7-5-6-8-25(23)36-14-12-30/h5-10,16-17,24H,11-15,18H2,1-4H3/q+1 |
Clé InChI |
NPSIQLUTTDUDNB-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC |
SMILES canonique |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)C5=CC=CC=C5OCCBr)OC)OC)C=C1)OC |
Synonymes |
7-(bromoethoxyphenyl)tetrahydropalmatine 7-BEBTP 7-bromoethoxybenzene-tetrahydropalmatine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




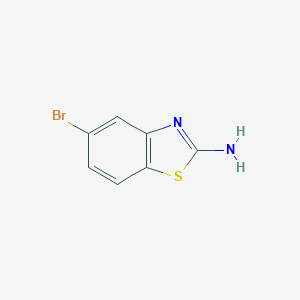

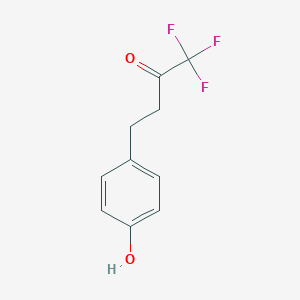
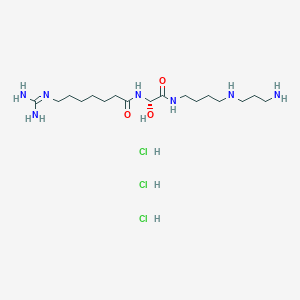
![[(3aR,4R,5R,9aR,9bS)-4,9a-dihydroxy-6,9-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,9b-tetrahydroazuleno[4,5-b]furan-5-yl] 3-methylbut-2-enoate](/img/structure/B52267.png)
